molecular formula C15H13FO3 B6401540 5-Fluoro-3-(4-methoxy-3-methylphenyl)benzoic acid CAS No. 1261925-18-1

5-Fluoro-3-(4-methoxy-3-methylphenyl)benzoic acid

Cat. No.: B6401540
CAS No.: 1261925-18-1
M. Wt: 260.26 g/mol
InChI Key: OUSRWNFHZNSAJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-3-(4-methoxy-3-methylphenyl)benzoic acid is an organic compound with the molecular formula C15H13FO3 It is a derivative of benzoic acid, featuring a fluorine atom at the 5-position and a methoxy group at the 4-position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-(4-methoxy-3-methylphenyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-3-methylphenylboronic acid and 5-fluoro-2-iodobenzoic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of the boronic acid with the iodobenzoic acid in the presence of a base such as potassium carbonate.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Suzuki-Miyaura coupling reaction under optimized conditions to ensure high yield and purity. Industrial processes may also incorporate continuous flow techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-3-(4-methoxy-3-methylphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The fluorine atom can be replaced by hydrogen through reduction reactions.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of 5-formyl-3-(4-methoxy-3-methylphenyl)benzoic acid.

    Reduction: Formation of 3-(4-methoxy-3-methylphenyl)benzoic acid.

    Substitution: Formation of 5-amino-3-(4-methoxy-3-methylphenyl)benzoic acid.

Scientific Research Applications

5-Fluoro-3-(4-methoxy-3-methylphenyl)benzoic acid has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anti-inflammatory and anticancer drugs.

    Materials Science: The compound is used in the design of organic semiconductors and liquid crystals due to its unique electronic properties.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding assays to understand its interaction with biological targets.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(4-methoxy-3-methylphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The methoxy group contributes to the compound’s lipophilicity, facilitating its penetration through biological membranes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 5-Fluoro-2-methoxybenzoic acid
  • 3-Fluoro-4-methoxybenzoic acid
  • 4-Methoxyphenylboronic acid

Comparison:

  • 5-Fluoro-3-(4-methoxy-3-methylphenyl)benzoic acid is unique due to the presence of both fluorine and methoxy groups, which impart distinct electronic and steric properties compared to its analogs.
  • 5-Fluoro-2-methoxybenzoic acid lacks the methyl group, resulting in different reactivity and binding characteristics.
  • 3-Fluoro-4-methoxybenzoic acid has the fluorine and methoxy groups in different positions, affecting its overall molecular geometry and interactions.
  • 4-Methoxyphenylboronic acid does not contain a fluorine atom, making it less suitable for applications requiring strong electron-withdrawing effects.

Properties

IUPAC Name

3-fluoro-5-(4-methoxy-3-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-5-10(3-4-14(9)19-2)11-6-12(15(17)18)8-13(16)7-11/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSRWNFHZNSAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689995
Record name 5-Fluoro-4'-methoxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261925-18-1
Record name 5-Fluoro-4'-methoxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.